molecular formula C13H12O2 B1596464 4-(4-Methylphenoxy)phenol CAS No. 35094-91-8

4-(4-Methylphenoxy)phenol

Cat. No. B1596464
CAS RN: 35094-91-8
M. Wt: 200.23 g/mol
InChI Key: SDGFJYRTWKBZFB-UHFFFAOYSA-N
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Description

“4-(4-Methylphenoxy)phenol” is a specialty product for proteomics research . It has a molecular formula of C13H12O2 and a molecular weight of 200.233 .


Synthesis Analysis

The synthesis of compounds similar to “4-(4-Methylphenoxy)phenol” has been reported in the literature. For instance, a four-step method was introduced for synthesizing 3-(3,5-dichloro-4-hydroxyphenoxy)phenol from 4-iodophenol . The process involves the Ullmann reaction catalyzed by copper and using 3-methoxyphenol as a co-reagent, followed by demethylation with HBr in acetic acid .


Molecular Structure Analysis

The InChI code for “4-(4-Methylphenoxy)phenol” is 1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3 . This indicates the presence of a methyl group and a phenol group in the compound.


Physical And Chemical Properties Analysis

“4-(4-Methylphenoxy)phenol” is a powder with a melting point of 72-73 degrees Celsius .

Scientific Research Applications

Antioxidant Applications

4-(4-Methylphenoxy)phenol: is utilized as an antioxidant in various industries. Its ability to scavenge free radicals makes it an essential component in the production of plastics, adhesives, and coatings . By preventing oxidative degradation, it enhances the thermal stability and extends the lifespan of these materials.

UV Absorption

This compound serves as an effective ultraviolet (UV) absorber. It’s incorporated into materials that require protection from UV radiation, thereby preventing the harmful effects of prolonged UV exposure on both materials and biological tissues .

Flame Retardancy

Due to its flame-retardant properties, 4-(4-Methylphenoxy)phenol is added to a variety of materials to improve their fire resistance. This application is particularly valuable in the manufacturing of safety equipment and in industries where fire risk is a concern .

Biological Activities

Research has indicated that 4-(4-Methylphenoxy)phenol exhibits potential biological activities, including anti-tumor and anti-inflammatory effects. These properties are being explored for their therapeutic applications in medicine .

Synthesis of Bioactive Compounds

As a building block, this phenol derivative is crucial in synthesizing bioactive natural products. Its versatility allows for the preparation of complex molecules with functional groups that impart specific properties, such as esters, nitriles, and halogens .

Conducting Polymers

In the field of electronics, 4-(4-Methylphenoxy)phenol is used in the synthesis of conducting polymers. These polymers have applications in creating flexible electronic devices, sensors, and other innovative technologies .

Proteomics Research

This compound is also a specialty product for proteomics research, where it’s used as a reagent in the study of proteins and peptides, contributing to the understanding of biological processes at the molecular level .

Agrochemicals Production

In agriculture, 4-(4-Methylphenoxy)phenol is employed as a starting material for the production of herbicides and fungicides. This application supports the development of more effective and safer agricultural chemicals .

Safety and Hazards

The safety information for “4-(4-Methylphenoxy)phenol” indicates that it may be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not ingesting the compound .

Future Directions

Phenol derivatives, such as “4-(4-Methylphenoxy)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

properties

IUPAC Name

4-(4-methylphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGFJYRTWKBZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348900
Record name 4-(4-methylphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenoxy)phenol

CAS RN

35094-91-8
Record name 4-(4-Methylphenoxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35094-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylphenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-(4'-methylphenoxy)benzaldehyde (9.00 g, 41.63 mmol) in CHCl3 (75 mL) was treated with m-chloroperbenzoic acid (46-85%, 15.80 g, 52.00 mmol) and stirred for 3 h at room temperature. The reaction was washed with sat. aq. NaHSO3, sat. aq. NaHCO3, and water. The organic layer is concentrated and the residual oil taken up in MeOH (10 mL) containing a few drops of conc. HCL and stirred for 1 h at room temperature. The solvent is removed in vacuo and the resulting oil was chromatographed on silica gel (20% ethyl acetate/hexane) to afford 4-(4'-methylphenoxy)phenol.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1-methoxy-4-(4-methylphenoxy)benzene (23.50 g, 0.110 mol) was taken into anhydrous dichloromethane (100 mL). The mixture was cooled to −78° C. Boron tribromide (82.43 g, 0.329 mol) in anhydrous dichloromethane (100 mL) was added to the reaction dropwise over 10 min. The reaction was kept at −78° C. for 2 h. and was then allowed to warm to room temperature overnight. The reaction was then cooled to 0° C. and quenched with methanol. The mixture was concentrated to dryness and the residue taken into dichloromethane. The pH was adjusted to ˜8 with sodium bicarbonate (aq). The mixture was partitioned and the aqueous layer was washed with dicholoromethane (3×). The combined organic layers were washed with water (2×), brine (1×) and concentrated to dryness to obtain the title product (18.29 g, 0.091 mol, 83% yield); LCMS, m/z 200. found 199 (M−H). 1H NMR (400 MHz, DMSO-d6) δ 2.25 (s, 3H), 6.74-6.85 (m, 6H), 7.10-7.13 (m, 2H), 9.28 (s, 1H).
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
82.43 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods III

Procedure details

Following the general procedure for Example 12 (step 2), boron tribromide (1.0 M solution in dichloromethane, 7.75 mL, 7.75 mmol) was added to the product from step 1 (0.75 g, 3.50 mmol) in dichloromethane (10 mL) to afford the title compound was obtained (0.26 g, 36%) as a yellow solid.
Quantity
7.75 mL
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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